N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride
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Overview
Description
N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which includes a cyclohexyl ring with an aminomethyl group and an acetamide group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride typically involves the reaction of trans-4-(aminomethyl)cyclohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Known for its use in medical applications.
N-(trans-4-(Aminomethyl)cyclohexyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride: Another compound with similar structural features.
Uniqueness
N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H19ClN2O |
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Molecular Weight |
206.71 g/mol |
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h8-9H,2-6,10H2,1H3,(H,11,12);1H |
InChI Key |
CDAJCKUAAIYNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CN.Cl |
Origin of Product |
United States |
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